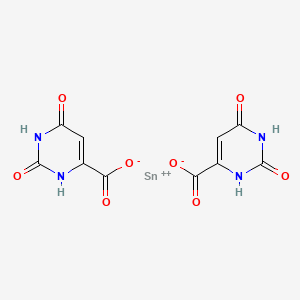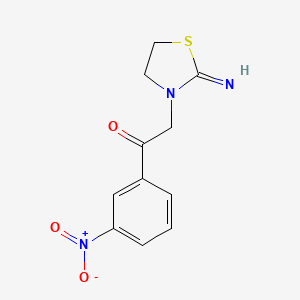
Acetamide, N-(4-(1-phthalazinyloxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- is a chemical compound known for its unique structure and potential applications in various fieldsThe specific structure of Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- includes a phthalazine moiety, which adds to its distinct chemical properties .
Méthodes De Préparation
The synthesis of Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- typically involves multiple steps, starting with the preparation of the phthalazine derivative. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine. This intermediate is then reacted with 4-hydroxyphenylacetamide under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Research has explored its interactions with biological systems, including its potential as a therapeutic agent.
Medicine: Its derivatives have shown promise in pharmacological studies, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as dihydrofolate reductase, which plays a crucial role in DNA synthesis. This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapies . The compound’s structure allows it to bind effectively to the active sites of these enzymes, disrupting their normal function.
Comparaison Avec Des Composés Similaires
Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- can be compared with other phenylacetamide derivatives, such as:
N-phenylacetamide: A simpler compound with a similar acetamide group but lacking the phthalazine moiety.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Another derivative with different substituents on the phenyl ring, leading to varied biological activities.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Known for its analgesic properties, this compound differs in its functional groups and pharmacological effects
The uniqueness of Acetamide, N-(4-(1-phthalazinyloxy)phenyl)- lies in its phthalazine moiety, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
149365-41-3 |
|---|---|
Formule moléculaire |
C16H13N3O2 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
N-(4-phthalazin-1-yloxyphenyl)acetamide |
InChI |
InChI=1S/C16H13N3O2/c1-11(20)18-13-6-8-14(9-7-13)21-16-15-5-3-2-4-12(15)10-17-19-16/h2-10H,1H3,(H,18,20) |
Clé InChI |
ZGHNTWRMHCDYBV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)OC2=NN=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















